2-Chloropyrimidine-4-carbaldehyde
Overview
Description
2-Chloropyrimidine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of Pyrimidine-4-carbaldehyde: One common synthetic route involves the chlorination of pyrimidine-4-carbaldehyde using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Sandmeyer Reaction: Another method involves the diazotization of 2-aminopyrimidine-4-carbaldehyde followed by the Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a range of substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide (CrO₃) or manganese dioxide (MnO₂) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of substituted pyrimidines.
Mechanism of Action
Target of Action
2-Chloropyrimidine-4-carbaldehyde is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are likely to be similar to those of other pyrimidines .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of prostaglandin e2 . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Scientific Research Applications
2-Chloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloropyrimidine-2-carbaldehyde: Similar structure but with the chlorine and formyl groups at different positions.
4-Amino-2-chloropyrimidine-5-carbaldehyde: Contains an amino group in addition to the chlorine and formyl groups.
Uniqueness: 2-Chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and formyl groups in this particular arrangement allows for diverse chemical transformations and biological activities.
Properties
IUPAC Name |
2-chloropyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTTZYVGGYMUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616679 | |
Record name | 2-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-22-8 | |
Record name | 2-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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